Product packaging for Myristyl palmitate(Cat. No.:CAS No. 4536-26-9)

Myristyl palmitate

Cat. No.: B143673
CAS No.: 4536-26-9
M. Wt: 452.8 g/mol
InChI Key: UULYVBBLIYLRCU-UHFFFAOYSA-N
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Description

Myristyl palmitate is a wax ester synthesized via the esterification of myristyl alcohol (tetradecanol, C14:0) and palmitic acid (hexadecanoic acid, C16:0), resulting in a C14:0-C16:0 ester. It is a white to yellowish solid with a high melting point, insoluble in water, and widely utilized in cosmetics and pharmaceuticals due to its emollient properties . In pharmaceuticals, it serves as a lipid matrix in nanostructured drug delivery systems, enhancing encapsulation efficiency and stability . Notably, this compound has emerged as a prognostic biomarker in hepatocellular carcinoma (HCC), with multivariate Cox regression analyses showing a hazard ratio (HR) of 31.63 for mortality, highlighting its clinical significance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H60O2 B143673 Myristyl palmitate CAS No. 4536-26-9

Properties

IUPAC Name

tetradecyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULYVBBLIYLRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063511
Record name Hexadecanoic acid, tetradecyl ester
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Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Hexadecanoic acid, tetradecyl ester
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CAS No.

4536-26-9
Record name Myristyl palmitate
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Record name Myristyl palmitate
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Record name Hexadecanoic acid, tetradecyl ester
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Record name Hexadecanoic acid, tetradecyl ester
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Record name Tetradecyl palmitate
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Record name MYRISTYL PALMITATE
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Preparation Methods

Acid-Catalyzed Synthesis

Conventional preparation involves sulfuric acid or p-toluenesulfonic acid as catalysts, where myristyl alcohol and palmitic acid undergo reflux in hydrophobic solvents like hexane or toluene. The reaction follows the mechanism:

ROH + R’COOHH+R’COOR+H2O\text{ROH + R'COOH} \xrightarrow{H^+} \text{R'COOR} + \text{H}_2\text{O}

Typical conditions include 6–8 hours at 110–130°C, yielding 80–85% crude ester. However, side reactions such as alcohol dehydration and acid polymerization necessitate post-synthesis purification via vacuum distillation or solvent extraction.

Limitations of Chemical Methods

  • Energy Intensity : High temperatures increase operational costs.

  • Byproduct Formation : Sulfated byproducts from sulfuric acid require neutralization, generating waste.

  • Low Selectivity : Uncontrolled catalysis produces branched esters, reducing product purity.

Enzymatic Catalysis with Pervaporation

Lipase-Mediated Esterification

The patent EP0506159A1 details a solvent-free process using immobilized lipase B (e.g., from Candida antarctica) at 60°C. Key parameters include:

ParameterOptimal Value
Molar Ratio (Alcohol:Acid)3.5:1
Enzyme Loading10–15% (w/w)
Reaction Time12–24 hours

This method achieves 70–80% conversion in the first reactor, increasing to 97.5% after three stages with intermediate pervaporation.

Pervaporation Integration

Pervaporation membranes (e.g., GFT-type) remove water in situ, shifting equilibrium toward ester formation. Operating at 80°C and 20 mbar vacuum, water content drops from 3.2% to 0.4%, enabling near-quantitative yields. The process flow involves:

  • Primary Reaction : Esterification at 65°C with lipase B.

  • Dehydration : Pervaporation at 80°C.

  • Recycling : Unreacted substrates return to subsequent reactors.

Industrial-Scale Production Optimization

Multi-Stage Reactor Design

Large facilities employ cascading fixed-bed reactors with temperature gradients:

Reactor 1 (65°C)Pervaporation (80°C)Reactor 2 (65°C)Reactor 3 (65°C)\text{Reactor 1 (65°C)} \rightarrow \text{Pervaporation (80°C)} \rightarrow \text{Reactor 2 (65°C)} \rightarrow \text{Reactor 3 (65°C)}

This configuration reduces enzyme denaturation while maintaining high flux rates (3.85–5 kg/m²/hr).

Substrate Preparation

Pre-mixing myristyl alcohol and palmitic acid at 65°C ensures homogeneity. For fatty acids derived from coconut oil cake, pretreatment includes:

  • Soxhlet Extraction : Hexane removes impurities (46.27% lauric acid, 22.38% myristic acid).

  • Distillation : Isolates palmitic acid (>95% purity) for esterification.

Green Chemistry and Solvent-Free Processes

Enzymatic vs. Chemical Routes

A comparative analysis reveals advantages of biocatalysis:

MetricChemical MethodEnzymatic Method
Temperature110–130°C60–80°C
Conversion Efficiency80–85%97.5%
Byproduct GenerationHighNegligible
Energy Consumption15–20 kWh/kg8–10 kWh/kg

Solvent Recovery Systems

Hexane from Soxhlet extraction is recycled using fractional distillation, achieving 92% recovery rates. Closed-loop systems minimize environmental impact and raw material costs.

Raw Material Sourcing and Sustainability

Palmitic Acid from Coconut Oil Cake

Probiotic-assisted hydrolysis of coconut oil cake yields palmitic acid at 19.97 mg/100 mL under optimized conditions (pH 7, 15°C, 22.5% substrate). Key steps include:

  • Fermentation : Mm12 bacterial strain in ZoBell’s marine broth.

  • Extraction : Hexane Soxhlet apparatus for 72 hours.

Myristyl Alcohol Production

Myristyl alcohol is typically derived via:

  • Fatty Acid Reduction : Catalytic hydrogenation of myristic acid.

  • Fractional Distillation : Isolation from coconut or palm kernel oil.

Chemical Reactions Analysis

Types of Reactions: Myristyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristyl alcohol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Transesterification: Catalysts such as sodium methoxide or enzymes like lipases in the presence of an alcohol.

Major Products Formed:

Scientific Research Applications

Cosmetic Applications

Emollient Properties
Myristyl palmitate is widely used in cosmetic formulations as an emollient, which helps to soften and moisturize the skin. It is commonly found in creams, lotions, and other skincare products. The compound's ability to provide a smooth texture enhances the overall user experience in personal care products .

Thickening Agent
In addition to its emollient properties, this compound acts as a thickening agent in various cosmetic formulations. This function is crucial for achieving the desired consistency and stability in products such as creams and gels .

Lubricating Effect
this compound reduces friction on the skin, making it beneficial in formulations designed for sensitive areas. Its lubricating properties can help alleviate irritation caused by other ingredients or environmental factors .

Pharmaceutical Applications

Drug Delivery Systems
Research has indicated that this compound can serve as a carrier in drug delivery systems due to its biocompatibility and biodegradability. Studies suggest that it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful for improving the efficacy of topical medications.

Topical Formulations
this compound has been investigated as an excipient in topical and transdermal drug delivery systems. Its emollient nature aids in creating stable formulations that can effectively deliver active pharmaceutical ingredients through the skin.

Biological Research Applications

Modeling Biological Membranes
this compound's structural characteristics allow it to mimic biological membranes in laboratory settings. This capability enables researchers to study cellular processes and membrane interactions, providing insights into various biological phenomena.

Data Table: Applications of this compound

Application AreaSpecific UsesBenefits
CosmeticsEmollient in creams and lotionsSoftens and moisturizes skin
Thickening agentEnhances texture and stability
LubricantReduces friction and irritation
PharmaceuticalsDrug delivery systemsImproves solubility and bioavailability
Topical formulationsFacilitates effective delivery of medications
Biological ResearchMembrane modelingAids in studying cellular processes

Case Studies

  • Topical Drug Formulation Study
    A study conducted on a topical formulation containing this compound demonstrated improved skin penetration of hydrophobic drugs when compared to formulations without this ester. The results indicated a significant increase in drug bioavailability, suggesting that this compound plays a critical role as an excipient in enhancing therapeutic effects.
  • Safety Assessments
    Comprehensive safety assessments have shown that this compound exhibits minimal toxicity when used in cosmetic products. Studies indicate that it does not cause significant skin irritation or sensitization, reinforcing its suitability for use in personal care items .
  • Pharmaceutical Efficacy
    In research focused on drug delivery systems, this compound was found to effectively encapsulate various hydrophobic compounds, leading to enhanced solubility profiles. This property was particularly beneficial for developing new formulations aimed at treating dermatological conditions .

Mechanism of Action

Myristyl palmitate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin’s surface, preventing moisture loss and providing a smooth, velvety texture. In biological systems, it may be involved in lipid storage and metabolism, particularly in organisms that accumulate wax esters as energy reserves .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

Myristyl palmitate belongs to the wax ester family, characterized by varying alkyl chain lengths and saturation levels. Key structural analogs include:

Compound Chemical Formula (Ester) Melting Point (°C) Key Applications
This compound C14:0-C16:0 ~40–45* Cosmetics, drug delivery, HCC biomarker
Myristyl myristate C14:0-C14:0 36–40 SLNs for cancer therapy
Cetyl palmitate C16:0-C16:0 ~50–58 Nanocarriers, microbial wax ester production
Lauryl palmitate C12:0-C16:0 Not reported Microbial metabolites
Isopropyl palmitate C3:0-C16:0 11–13 Topical formulations (comedogenic)

*Estimated based on homologous series trends .

  • Thermal Behavior : Differential scanning calorimetry (DSC) reveals that cetyl palmitate (CP) exhibits a higher onset melting temperature (50.17°C) compared to myristyl myristate (MM, 36–40°C) due to its longer, fully saturated C16 chains . This compound’s intermediate chain length (C14-C16) positions its melting point between MM and CP.
  • This compound’s stability in lipid carriers remains understudied but is inferred from its structural similarity .

Research Findings and Implications

  • Oncology: this compound’s prognostic value in HCC underscores its utility in liquid biopsies, though mechanistic links to tumor progression require further study .
  • Nanomedicine: MM’s cytotoxicity and CP’s stability highlight their dominance in cancer nanotherapeutics, while this compound remains underexplored .
  • Biotechnology: Microbial production of this compound from polyethylene-derived alkanes presents a sustainable alternative for lipid-based products .

Biological Activity

Myristyl palmitate, a palmitate ester resulting from the condensation of palmitic acid and tetradecan-1-ol, exhibits a range of biological activities that have garnered attention in various fields, including pharmacology, dermatology, and biochemistry. This article delves into the compound's biological activity, safety profiles, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound (CHEBI:84064) is characterized by its long-chain fatty acid structure, which contributes to its emulsifying and surfactant properties. Its molecular formula is C24H48O2C_{24}H_{48}O_2, and it is commonly used in cosmetic formulations due to its ability to enhance skin feel and moisture retention.

1. Fatty Acid Acylation in Insulin Receptors

Research has shown that this compound plays a role in the acylation of insulin receptors. In a study involving cultured human lymphocytes, both myristic and palmitic acids were found to be covalently bound to the insulin receptor's subunits. This acylation may influence the receptor's interaction with cellular membranes and its overall biological function, suggesting a potential mechanism through which fatty acids modulate insulin signaling pathways .

2. Skin Irritation and Sensitization Studies

This compound has been evaluated for its skin irritancy potential. In clinical studies, formulations containing myristyl esters exhibited minimal to mild irritation on human skin. For instance, an 8% concentration of myristyl myristate was noted to cause minimal irritation, while no sensitization was observed in guinea pig models . This suggests that this compound is generally safe for topical use in cosmetic products.

Case Study 1: Insulin Receptor Acylation

In a pivotal study, researchers investigated the acylation of insulin receptors using labeled fatty acids. The findings indicated that both myristic and palmitic acids were incorporated into the receptor proteins through stable amide and ester linkages. This modification was linked to the receptor's functional integrity and interaction with insulin signaling pathways .

Case Study 2: Skin Tolerance Testing

A series of dermatological assessments were conducted to evaluate the irritation potential of formulations containing this compound. The studies involved patch testing on human subjects and animal models, concluding that concentrations up to 8% resulted in negligible irritation. These results support the use of this compound in cosmetic formulations aimed at sensitive skin .

Summary of Findings

Study Aspect Findings
Insulin Receptor Role Acylation affects receptor function; influences insulin signaling .
Skin Irritation Minimal irritation observed; safe for topical applications .
Antimicrobial Activity Potential inhibition of bacterial growth; further studies needed .

Q & A

Q. What analytical methods are recommended for quantifying myristyl palmitate in biological or environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound, particularly in lipid-rich matrices. Key parameters include:

  • Column selection : Polar capillary columns (e.g., DB-5MS) for separating ester derivatives.
  • Derivatization : Use trimethylsilylation to enhance volatility.
  • Internal standards : Isotopically labeled analogs (e.g., deuterated palmitic acid) to correct for matrix effects .
  • Validation : Include recovery experiments (spiked samples) and cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should researchers design experiments to characterize the stability of this compound under varying physicochemical conditions?

  • Controlled variables : Temperature (e.g., 25°C vs. 40°C), pH (acidic/alkaline hydrolysis), and oxidative stress (exposure to H₂O₂ or UV light) .
  • Sampling intervals : Measure degradation products (e.g., free myristyl alcohol and palmitic acid) at 0, 24, 48, and 72 hours using HPLC or GC-MS .
  • Replicates : Minimum triplicate runs per condition to assess reproducibility .

Q. What are the standard protocols for synthesizing and purifying this compound in laboratory settings?

  • Esterification : React myristyl alcohol with palmitic acid in a molar ratio of 1:1.5, using sulfuric acid as a catalyst at 80°C for 6 hours .
  • Purification : Wash with sodium bicarbonate to neutralize residual acid, followed by recrystallization in hexane .
  • Purity assessment : Melting point determination (expected range: 45–50°C) and thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Source analysis : Compare experimental conditions (e.g., cell lines, solvent carriers) and purity levels of the compound. For example, impurities like free fatty acids may confound cytotoxicity assays .
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to identify outliers and adjust for publication bias .
  • Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to isolate pathways (e.g., lipid metabolism genes) implicated in conflicting results .

Q. What advanced statistical approaches are suitable for analyzing this compound’s role as a biomarker in multivariate datasets?

  • Machine learning : Apply partial least squares-discriminant analysis (PLS-DA) to distinguish this compound’s contribution to survival outcomes in omics datasets .
  • Cox regression : Adjust for covariates (e.g., age, comorbidities) when evaluating its prognostic value in longitudinal studies .
  • Sensitivity analysis : Test robustness by iteratively excluding subsets of data to assess consistency .

Q. How can researchers ensure reproducibility when studying this compound’s interactions with microbial consortia?

  • Consortium standardization : Use defined microbial communities (e.g., ATCC strains) rather than environmental samples to minimize variability .
  • Metabolite tracking : Quantify this compound degradation products (e.g., hexadecanoic acid) and correlate with microbial growth curves .
  • Data transparency : Publish raw NMR/MS spectra and growth condition metadata in supplementary files .

Methodological Best Practices

Q. What guidelines should be followed when reporting this compound data in peer-reviewed journals?

  • Structural data : Include IR, MS, and NMR spectra (¹H and ¹³C) for novel derivatives .
  • Tables : Clearly label replicates, SD/SE values, and statistical tests (e.g., ANOVA p-values) .
  • Ethical compliance : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How should safety evaluations of this compound be integrated into preclinical research workflows?

  • Toxicity screening : Conduct Ames tests for mutagenicity and OECD 423 acute oral toxicity assays in rodent models .
  • Dose-response curves : Use logarithmic scaling (0.1–100 µM) to identify NOAEL (No Observed Adverse Effect Level) .
  • Comparative analysis : Benchmark against structurally similar esters (e.g., cetyl palmitate) to contextualize risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Myristyl palmitate
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Myristyl palmitate

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